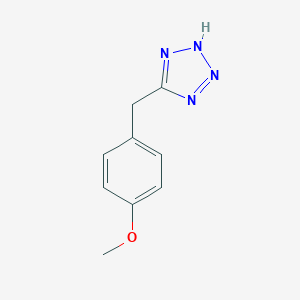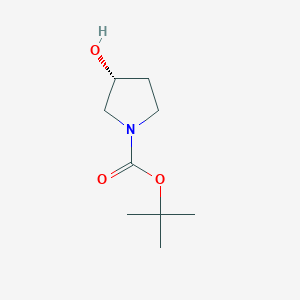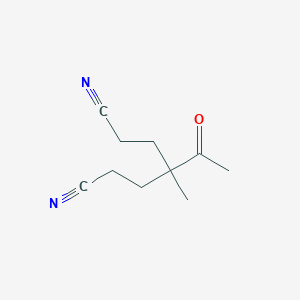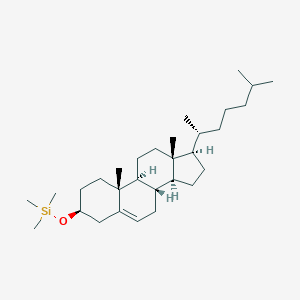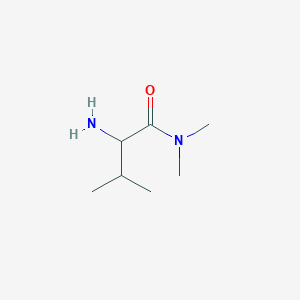
2-amino-N,N,3-trimethylbutanamide
Vue d'ensemble
Description
The compound "2-amino-N,N,3-trimethylbutanamide" is not directly mentioned in the provided papers. However, the papers discuss related compounds and methodologies that could be relevant to the synthesis and analysis of similar amide compounds. For instance, the synthesis of N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide involves the reaction of an acid with an amine, which is a common method for synthesizing amides .
Synthesis Analysis
The synthesis of amide compounds typically involves the reaction of a carboxylic acid with an amine. In paper , 2-(4-chlorophenyl)-3-methylbutyric acid reacts with pyridin-2-methylanamine to form an amide with antifungal properties. Similarly, paper describes the synthesis of an amide by reacting 4,4,4-trifluorobutanoic acid with 2-amino-4-chlorobenzonitrile. These methods could potentially be adapted for the synthesis of "2-amino-N,N,3-trimethylbutanamide" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of amides can be determined using techniques such as X-ray diffraction, as demonstrated in paper , where the crystal structure of the synthesized amide was analyzed. This technique provides detailed information about the arrangement of atoms within a crystal and can be used to deduce the molecular geometry of the compound.
Chemical Reactions Analysis
Amides can undergo various chemical reactions, including polymerization. Paper discusses the use of N-trimethylsilyl (N-TMS) amine to mediate the controlled ring-opening polymerization of amino acid N-carboxyanhydrides, leading to polypeptides with controlled functional groups. This suggests that "2-amino-N,N,3-trimethylbutanamide" could potentially be used in polymerization reactions to create polymers with specific end groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of amides can be characterized using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), liquid chromatography-mass spectrometry (LC-MS), and elemental analysis (CHN). Paper describes the characterization of an amide compound using these methods. These techniques could be applied to "2-amino-N,N,3-trimethylbutanamide" to determine its physical and chemical properties, such as solubility, melting point, and reactivity.
Applications De Recherche Scientifique
Anticonvulsant and Pain-Attenuating Properties
2-amino-N,N,3-trimethylbutanamide derivatives have been studied for their pronounced activities in animal models for anticonvulsant properties and neuropathic pain attenuation. Research has shown that the electronic properties of the 4'-N'-benzylamide substituent in these derivatives significantly affect their anticonvulsant activities. For instance, electron-withdrawing groups retained activity while electron-donating groups resulted in a loss of activity. It was also found that certain substituents could improve anticonvulsant activity, with a particular emphasis on the importance of hydrocarbon moieties at the C(2)-carbon. These findings suggest that these compounds could represent a novel class of anticonvulsants with potential applications in treating conditions such as epilepsy or neuropathic pain (King et al., 2011) (King et al., 2011).
Crystal Structure and Biological Activity Screening
Studies on N-(α-bromoacyl)-α-amino esters containing the valyl moiety related to 2-amino-N,N,3-trimethylbutanamide have also been conducted. This research included the synthesis of novel compounds and their crystal structure determination. The biological activities, such as cytotoxicity, anti-inflammatory, and antibacterial activity, of these compounds were investigated, providing insights into their potential therapeutic applications or incorporation in prodrugs (Yancheva et al., 2015).
Development of Radioligands for Medical Imaging
The compound 2-amino-N,N,3-trimethylbutanamide has been used as a backbone for developing novel PET (Positron Emission Tomography) radioligands aimed at imaging the Endothelin-A Receptor. Such radioligands are crucial in non-invasive medical imaging techniques, aiding in the diagnosis and treatment monitoring of various diseases (Mathews et al., 2008).
Catalyst Development
Research has also delved into the development of catalysts using 2-amino-N,N,3-trimethylbutanamide derivatives. These studies contribute to understanding the chemical properties and potential industrial applications of these compounds in catalysis, potentially aiding in chemical synthesis processes or environmental remediation efforts (Deeken et al., 2006).
Safety And Hazards
The safety information for 2-amino-N,N,3-trimethylbutanamide hydrochloride indicates that it is an irritant . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be used, and adequate ventilation should be ensured .
Propriétés
IUPAC Name |
2-amino-N,N,3-trimethylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-5(2)6(8)7(10)9(3)4/h5-6H,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKEFIWWKXMYCQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N,N,3-trimethylbutanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



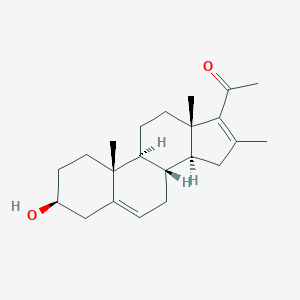
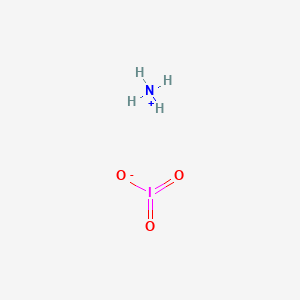

![Hydrogen[4-[bis(2,4,6-trimethylphenyl)phosphino]-2,3,5,6-tetrafluorophenyl]hydrobis(2,3,4,5,6-pentaf](/img/structure/B156997.png)

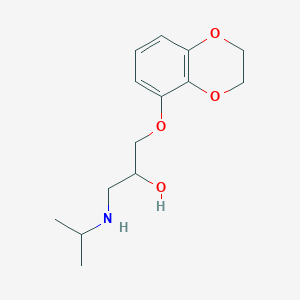
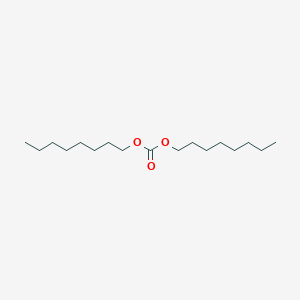
![Sodium 5-[(4-nitrophenyl)azo]salicylate](/img/structure/B157005.png)

![[(1S,2R,5R,7S,10S,11S,14R,15R)-10,14-Dimethyl-16-oxo-17-oxapentacyclo[13.2.2.01,14.02,11.05,10]nonadecan-7-yl] acetate](/img/structure/B157014.png)
